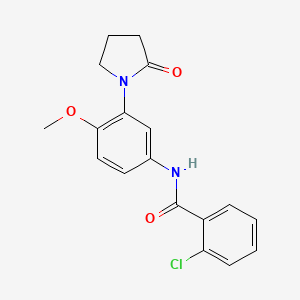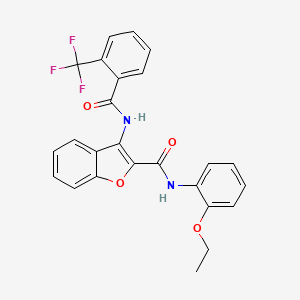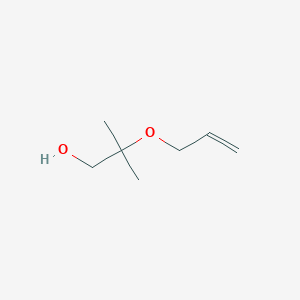![molecular formula C18H23N3O4S3 B2937414 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide CAS No. 2034429-60-0](/img/structure/B2937414.png)
4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23N3O4S3 and its molecular weight is 441.58. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Physicochemical Studies
Research has delved into the structural characterization of sulfonamide derivatives and their solvates, revealing insights into their conformational polymorphs and solvate structures. For example, the X-ray crystal structures of sulfapyridine solvates have been determined, showcasing different conformational polymorphs and highlighting the role of hydrogen-bonding networks in their structures (Pratt, Hutchinson, & Stevens, 2011). Such studies are crucial for understanding the molecular basis of drug action and for designing new drugs with improved efficacy and pharmacokinetic properties.
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of new sulfonamide derivatives with potential applications in various fields have been a significant focus. For instance, novel zinc(II) phthalocyanines with benzenesulfonamide derivative substituents have been synthesized, and their photophysical and photochemical properties explored, particularly for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021). These compounds are of interest due to their photosensitizing abilities, which are suitable for applications such as the treatment of cancer through photodynamic therapy.
Pharmacological Applications
Sulfonamides incorporating various functional groups have been investigated for their inhibitory activity against human carbonic anhydrase isozymes, which are targets for the treatment of conditions such as glaucoma, epilepsy, and cancer. Research has identified sulfonamides that exhibit low nanomolar inhibitory activity against specific isozymes, indicating potential for therapeutic applications (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015). This highlights the relevance of sulfonamide derivatives in drug discovery and development.
Anticancer Activity
The anticancer activity of sulfonamide derivatives has been evaluated, with some compounds showing promising results against various cancer cell lines. For example, novel indenopyridine derivatives have been synthesized and demonstrated significant potency against breast cancer cell lines, underscoring the potential of sulfonamide derivatives in cancer treatment (Ghorab & Al-Said, 2012).
Eigenschaften
IUPAC Name |
4-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S3/c19-27(22,23)16-1-3-17(4-2-16)28(24,25)21-10-5-15(6-11-21)20-9-7-18-14(13-20)8-12-26-18/h1-4,8,12,15H,5-7,9-11,13H2,(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCMFZVOFRJBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)




![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)
![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)
